N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide follows established International Union of Pure and Applied Chemistry conventions for polycyclic organic compounds containing both carbonyl and amide functionalities. The primary International Union of Pure and Applied Chemistry name designates this compound as N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide, which precisely describes the substitution pattern and the degree of saturation within the naphthalene framework. This nomenclature system emphasizes the presence of a ketone functional group at position 5 of the tetrahydronaphthalene ring system, coupled with an acetamide substituent attached to position 2 of the same ring structure.
The compound's systematic identification extends beyond its International Union of Pure and Applied Chemistry designation to include multiple synonymous nomenclature systems that reflect different naming conventions used across various chemical databases and literature sources. Alternative systematic names include "Acetamide, N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-" which follows the acetamide-centered naming approach rather than the amine-centered perspective. The Chemical Abstracts Service registry number 88611-67-0 serves as the definitive numerical identifier for this compound across international chemical databases and regulatory systems.
Computational chemical identifiers provide additional layers of systematic identification, including the International Chemical Identifier string "InChI=1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14)" which encodes the complete molecular connectivity in a standardized format. The corresponding International Chemical Identifier Key "WEBCZGJWXXPNHB-UHFFFAOYSA-N" provides a shortened hash-based identifier derived from the full International Chemical Identifier string. The Simplified Molecular Input Line Entry System representation "CC(=O)NC1=CC2=C(C=C1)C(=O)CCC2" offers an alternative linear notation system that captures the molecular structure in a computer-readable format.
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound encompasses a sophisticated bicyclic framework that integrates multiple functional group systems within a partially saturated naphthalene core structure. The fundamental molecular skeleton consists of a tetrahydronaphthalene ring system where the six-membered aliphatic ring bears a ketone functionality at the 5-position, creating a structural motif commonly referred to as a tetralone system. This ketone group introduces significant electronic effects throughout the molecular framework, influencing both the electron density distribution and the overall conformational preferences of the compound.
The acetamide functional group attached to position 2 of the aromatic ring represents a critical structural feature that defines the compound's chemical behavior and potential biological activity. This amide linkage creates a planar geometry around the nitrogen atom due to resonance interactions between the nitrogen lone pair and the carbonyl π-system. The acetamide moiety introduces both hydrogen bond donor and acceptor capabilities through its amide hydrogen and carbonyl oxygen, respectively, which significantly influences the compound's intermolecular interactions and crystal packing arrangements.
The aromatic portion of the tetrahydronaphthalene system retains the characteristic six-membered benzene ring with its associated π-electron system, providing aromatic stabilization to the overall molecular structure. The partial saturation of the naphthalene framework creates a unique electronic environment where aromatic character is maintained in one ring while the adjacent six-membered ring adopts aliphatic characteristics. This architectural arrangement results in a molecule that exhibits both aromatic and aliphatic properties, making it an interesting subject for studies of electronic delocalization and conformational dynamics.
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Tetralone Core | Six-membered saturated ring with ketone at position 5 | Provides structural rigidity and electronic effects |
| Aromatic Ring | Benzene ring fused to tetralone system | Contributes aromatic stabilization and π-π interactions |
| Acetamide Group | N-acetyl substituent at position 2 | Enables hydrogen bonding and biological activity |
| Molecular Formula | C₁₂H₁₃NO₂ | Defines elemental composition and molecular weight |
Tautomeric and Conformational Isomerism
The structural complexity of this compound gives rise to multiple forms of isomerism, including both tautomeric equilibria and conformational flexibility that significantly influence its chemical and physical properties. Tautomeric isomerism in this compound primarily involves the acetamide functional group, which can potentially exist in equilibrium between its conventional amide form and the corresponding imidic acid tautomer through prototropic rearrangement. This amide-imidic acid tautomerism follows the general pattern H-N-C=O ⇌ N=C-O-H, where the hydrogen atom migrates from the nitrogen to the oxygen with concurrent redistribution of electron density.
The extent of tautomeric equilibrium in acetamide derivatives depends significantly on environmental factors including solvent polarity, temperature, and the presence of additional functional groups that can stabilize alternative tautomeric forms. In the case of this compound, the conventional amide form predominates under normal conditions due to the greater thermodynamic stability conferred by amide resonance compared to the imidic acid form. However, under specific conditions such as gas-phase environments or in the presence of catalytic species, minor populations of the imidic acid tautomer may become spectroscopically detectable.
Conformational isomerism represents another significant aspect of the structural dynamics exhibited by this compound, particularly within the tetrahydronaphthalene ring system. The six-membered saturated ring can adopt multiple conformational states, with the most prominent being envelope and half-chair conformations that differ in their spatial arrangement of carbon atoms. Computational studies using molecular mechanics and semi-empirical methods have demonstrated that the envelope conformation typically represents the most thermodynamically favorable arrangement, with energy differences of approximately 0.94 kilocalories per mole favoring this geometry over alternative conformations.
The conformational preferences of the tetrahydronaphthalene system are influenced by several factors including steric interactions between substituents, electronic effects from the conjugated aromatic system, and intramolecular hydrogen bonding capabilities. In crystalline environments, intermolecular interactions can further stabilize specific conformational states, as evidenced by X-ray crystallographic studies of related tetralone derivatives that show preferential adoption of half-boat conformations in the solid state. The dynamic nature of these conformational equilibria contributes to the compound's solution-phase behavior and may influence its biological activity through conformational selection mechanisms.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound itself is limited in the available literature, extensive X-ray diffraction studies of closely related tetralone derivatives provide valuable insights into the expected solid-state structural characteristics of this compound class. The crystallographic analysis of structurally analogous compounds such as (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone reveals that tetralone-based molecules typically crystallize in monoclinic space groups with well-defined intermolecular hydrogen bonding networks.
The crystal structure determination of related tetralone derivatives demonstrates that the cyclohexanone ring consistently adopts a half-boat or envelope conformation in the solid state, with specific atoms deviating from the mean plane by distances ranging from 0.6 to 0.7 Angstroms. This conformational preference appears to be driven by the need to minimize steric interactions while maintaining optimal orbital overlap for the carbonyl π-system. The planar portion of the cyclohexanone ring typically maintains coplanarity with the fused aromatic ring, with dihedral angles between the ring planes generally less than 3 degrees.
Intermolecular interactions in tetralone-acetamide systems are dominated by hydrogen bonding patterns involving both the carbonyl oxygen of the tetralone moiety and the amide functional group. In structurally related compounds, O-H⋯O hydrogen bonds with oxygen-to-oxygen distances of approximately 2.75 Angstroms create infinite chain structures that propagate through the crystal lattice. These hydrogen bonding networks typically exhibit C(6) graph-set motifs that contribute significantly to the overall crystal stability and packing efficiency.
The space group symmetry and unit cell parameters for tetralone derivatives generally reflect the molecular symmetry and the efficiency of crystal packing arrangements. Monoclinic crystal systems with P2₁ space groups are commonly observed, indicating the presence of screw axis symmetry that accommodates the three-dimensional arrangement of molecules while maintaining optimal intermolecular interactions. The molecular packing density in these systems typically results in calculated densities around 1.5 grams per cubic centimeter, consistent with efficient space utilization in organic molecular crystals.
| Crystallographic Parameter | Typical Values for Tetralone Derivatives | Structural Significance |
|---|---|---|
| Space Group | P2₁ (monoclinic) | Reflects molecular symmetry and packing |
| Hydrogen Bond Distance | 2.75 Å (O⋯O) | Indicates strong intermolecular interactions |
| Ring Conformation | Half-boat/Envelope | Minimizes steric strain and optimizes π-overlap |
| Dihedral Angle | <3° (ring-ring) | Shows near-coplanarity of fused ring system |
| Crystal Density | ~1.5 g/cm³ | Demonstrates efficient molecular packing |
Properties
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCZGJWXXPNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381638 | |
| Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88611-67-0 | |
| Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of N-acetyl-2-naphthylamine to 5,6,7,8-tetrahydronaphthalene-2-yl acetamide
- Starting Material: N-acetyl-2-naphthylamine
- Solvent: Ethanol
- Catalyst: Nickel (Ni) catalyst
- Additive: Diatomaceous earth (particle size approx. 21.8 μm)
- Reaction Conditions:
- Hydrogen atmosphere at atmospheric pressure
- Temperature: 25–30 °C (room temperature)
- Stirring until no further hydrogen absorption occurs
- Work-up:
- Filtration to remove catalyst and additives
- Washing filter cake with ethanol twice
- Concentration of filtrate under reduced pressure at 60 °C
- Yield: 92%
- Purity: 98.2% (HPLC analysis)
- Product: 2-acetamido-5,6,7,8-tetrahydronaphthalene (closely related intermediate)
This method effectively saturates the aromatic ring of N-acetyl-2-naphthylamine to yield the tetrahydro derivative, which is a precursor to the target compound.
Oxidation to Introduce the 5-Oxo Group
The critical transformation to obtain the 5-oxo functionality involves selective oxidation of the tetrahydronaphthalene ring at the 5-position. Although explicit detailed protocols for this oxidation step are less commonly reported in publicly available databases, general methods include:
- Use of mild oxidizing agents such as selenium dioxide (SeO2) or chromium-based reagents under controlled conditions to avoid overoxidation.
- Monitoring reaction progress by chromatographic and spectroscopic methods to isolate the 5-oxo intermediate.
This oxidation step converts the 5,6,7,8-tetrahydronaphthalene-2-yl acetamide into this compound, introducing the ketone group at the 5-position of the ring.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation | Ni catalyst, diatomaceous earth, ethanol, H2 | 25–30 | Atmospheric H2 | 92 | 98.2 | Stir until no H2 uptake, filtration |
| Oxidation (typical) | SeO2 or Cr-based oxidants (literature-based) | 40–80 (typical) | Atmospheric or inert | Variable | >95 (target) | Controlled oxidation to ketone group |
Research Findings and Optimization Notes
- The hydrogenation step is well-documented with high yield and purity, making it a reliable preparative step for the tetrahydro intermediate.
- Catalyst choice and reaction conditions (temperature, pressure) significantly impact the hydrogenation efficiency and selectivity. Ni catalysts are preferred for cost-effectiveness and activity.
- Oxidation to the 5-oxo derivative requires careful control to prevent ring cleavage or overoxidation; mild oxidants and stepwise monitoring are recommended.
- Purification typically involves recrystallization or chromatographic techniques to achieve the desired purity level (>97%).
- Analytical methods such as HPLC, NMR, and MS are essential for confirming the structure and purity of the final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive compounds. Studies have suggested that this compound could exhibit anti-inflammatory and analgesic properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Anti-inflammatory Activity
In a controlled study involving animal models, this compound was administered to evaluate its effect on inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokines compared to the control group, suggesting its potential as an anti-inflammatory agent .
Environmental Science
This compound's ability to interact with various environmental pollutants makes it a candidate for studies in environmental remediation. Its structure allows for potential adsorption and degradation of harmful substances.
Case Study: Pollutant Interaction
Research demonstrated that this compound could effectively bind with heavy metals in aqueous solutions. The binding affinity was measured using spectroscopic techniques, revealing promising results for its use in water purification systems .
Material Science
The compound's unique chemical structure also positions it as a potential additive in polymer formulations. Its thermal stability and compatibility with various polymers can enhance material properties.
Application Example: Polymer Composite Development
In recent experiments, this compound was incorporated into polyvinyl chloride (PVC) composites. The resulting materials exhibited improved mechanical strength and thermal resistance compared to standard PVC formulations .
Mechanism of Action
The mechanism by which N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
- Appearance : White crystalline powder .
- Purity : Typically ≥97% .
- Solubility: Moderate solubility in polar organic solvents (e.g., DCM, ethanol) due to its acetamide and ketone functional groups .
- Stability : Requires storage in sealed containers to prevent degradation, suggesting sensitivity to moisture or oxidation .
Applications The compound is utilized in pharmaceutical research, particularly in the synthesis of intermediates for healing drugs and bioactive molecules . Its tetrahydronaphthalenone scaffold is structurally similar to natural products and drug candidates targeting enzymes or receptors .
To contextualize its properties, N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is compared to structurally related compounds (Table 1).
Table 1: Structural and Functional Comparisons
Key Insights from Comparisons
Ring System Variations: The thiazoloazepine derivative (CAS 293763-26-5) replaces the tetrahydronaphthalenone core with a sulfur-containing heterocycle, likely enhancing kinase inhibition but reducing solubility . Dimethoxy derivatives (e.g., trans-3d) exhibit increased lipophilicity and stereochemical complexity, which may improve blood-brain barrier penetration .
Tetramethyl substitution () introduces steric protection of the ketone, improving metabolic stability .
Positional Isomerism: Moving the ketone from C5 to C8 (CAS 110139-15-6) changes the electronic distribution of the naphthalenone ring, affecting reactivity in synthetic pathways .
Sulfonamide Analogs :
- Compounds like N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide (4o, ) incorporate sulfonamide groups, increasing polarity and enabling interactions with anion-binding enzyme pockets (e.g., carbonic anhydrase) .
Biological Activity
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS No. 88611-67-0) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.241 g/mol
- Structure : The compound features a naphthalene ring system with an acetamide functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to induce apoptosis in human glioblastoma cells and melanoma cell lines. The structure-activity relationship (SAR) suggests that modifications to the naphthalene ring can enhance its potency against specific tumors .
- Enzyme Inhibition : this compound may inhibit certain enzymes involved in cancer progression and inflammation. Specific studies have indicated its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antimicrobial Properties : The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that it could be developed as a potential antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | COX inhibition | |
| Antimicrobial | Effective against bacterial strains |
Case Study: Antitumor Activity
In a study examining the antitumor effects of this compound on human glioblastoma (U251) cells, researchers found that the compound exhibited an IC50 value of approximately 15 µM. This indicates moderate potency compared to established chemotherapeutics like doxorubicin . Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions.
Case Study: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Q & A
Q. What are the standard synthetic routes for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, copper-catalyzed coupling of sodium sulfinates with acetamide derivatives in green solvents (e.g., ethanol or water) has been reported to yield similar tetrahydronaphthalene-acetamide derivatives . Optimization involves:
- Catalyst Screening : Testing Cu(I)/Cu(II) catalysts (e.g., CuCl₂) for efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while green solvents reduce environmental impact.
- Purification : Column chromatography (DCM/ethyl acetate or hexane/ethyl acetate) removes unreacted intermediates and byproducts .
- Yield Monitoring : TLC or HPLC to track reaction progress.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the carbonyl group (C=O) in the tetrahydronaphthalene ring appears at ~200 ppm in ¹³C NMR, while the acetamide NH proton resonates at δ 8–10 ppm .
- HRMS (ESI-TOF) : Confirms molecular weight (C₁₂H₁₃NO₂; theoretical m/z 203.0946) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., cyclohexene ring conformation) using SHELX programs for structure refinement .
Q. How can researchers address common impurities or byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : LC-MS or GC-MS to detect sulfonamide intermediates or unreacted starting materials.
- Purification Strategies :
- Recrystallization from ethanol/water mixtures.
- Gradient column chromatography (e.g., 5–20% ethyl acetate in hexane) to isolate the target compound .
- Stability Testing : Monitor degradation under light/heat using accelerated stability studies.
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis/trans isomers) impact the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Isomer Synthesis : Use diastereoselective reagents (e.g., HTIB in anhydrous methanol) to generate cis/trans dimethoxy derivatives of the tetrahydronaphthalene core .
- Property Comparison :
- Solubility : Trans isomers often exhibit higher aqueous solubility due to reduced steric hindrance.
- Reactivity : Cis configurations may favor intramolecular hydrogen bonding, altering reaction kinetics in further functionalization (e.g., sulfonation) .
- Crystallographic Validation : SHELXL refinement of single-crystal data to confirm stereochemistry .
Q. What strategies are employed to evaluate the compound’s biological activity, particularly in anticancer or antimicrobial contexts?
- Methodological Answer :
- In vitro Assays :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial Screening : Disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., introducing triazole or fluorophenyl groups) to enhance potency .
- Molecular Docking : Simulate binding to target proteins (e.g., tubulin or DNA gyrase) using AutoDock Vina .
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer :
- DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Reactivity Predictions :
- Identify susceptible positions for functionalization (e.g., C-7 of the tetrahydronaphthalene ring).
- Simulate transition states for SN2 or Michael addition reactions.
- Validation : Compare predicted vs. experimental ¹H NMR shifts using ChemDraw NMR predictors .
Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Reference Standards : Cross-check with authentic samples or published crystallographic data (e.g., CCDC entries) .
- Solvent/Concentration Effects : Note that deuterated solvents (CDCl₃ vs. DMSO-d₆) and concentration can shift NMR peaks.
- Collaborative Verification : Reproduce synthetic protocols from independent studies and compare spectral profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
